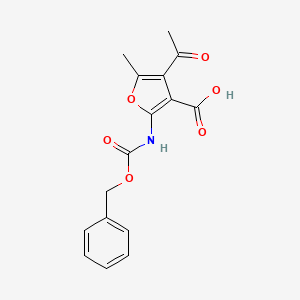
4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid, also known as AMPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of furan-3-carboxylic acid and has a unique chemical structure that makes it a promising candidate for a variety of research purposes.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. Specifically, this compound has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism and insulin secretion. Additionally, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase insulin secretion in pancreatic beta cells, which could have potential applications in the treatment of diabetes. Additionally, this compound has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid in lab experiments is its unique chemical structure, which allows for the investigation of specific biological processes. Additionally, the synthesis method for this compound has been optimized to produce high yields of pure compound, making it a reliable and efficient tool for research. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid. One area of interest is the development of new compounds based on the structure of this compound, which could have potential therapeutic applications. Additionally, further investigation of the mechanism of action of this compound could lead to a better understanding of its potential uses in various biological processes. Finally, research into the potential toxicity of this compound could help to determine its safety for use in various experiments.
Métodos De Síntesis
The synthesis of 4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid involves the reaction of furan-3-carboxylic acid with acetic anhydride and phenyl isocyanate. The resulting product is then treated with methanol and hydrochloric acid to yield the final compound. This method has been optimized to produce high yields of pure this compound, making it a reliable and efficient process for obtaining this molecule.
Aplicaciones Científicas De Investigación
4-Acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid has been used in a wide range of scientific research studies, including biochemistry, pharmacology, and medicinal chemistry. Its unique chemical structure makes it a valuable tool for investigating various biological processes, such as enzyme inhibition and protein-protein interactions. Additionally, this compound has been used as a building block for the synthesis of other compounds with potential therapeutic applications.
Propiedades
IUPAC Name |
4-acetyl-5-methyl-2-(phenylmethoxycarbonylamino)furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-9(18)12-10(2)23-14(13(12)15(19)20)17-16(21)22-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASIXZPCMFNWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)NC(=O)OCC2=CC=CC=C2)C(=O)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2766761.png)
![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766763.png)

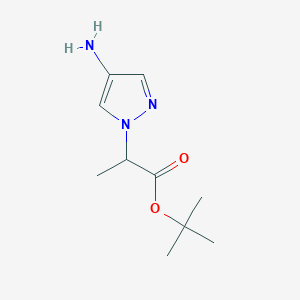
![6-{[4-(2-ethoxyphenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2766766.png)

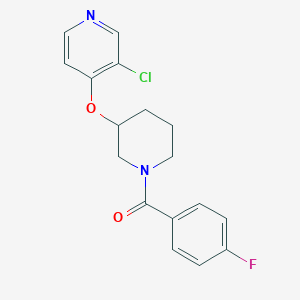
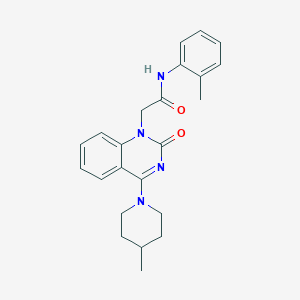
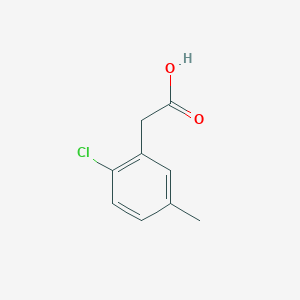
![3-(4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B2766777.png)
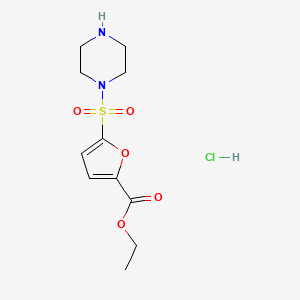
![2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate](/img/structure/B2766779.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2766782.png)
![4-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)phenyl acetate](/img/structure/B2766784.png)